Isofusidienol A
Overview
Description
Isofusidienol A is a chromone derivative with the IUPAC name methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate . It is a naturally occurring compound produced by the endophytic fungus Chalara sp. This compound has garnered attention due to its diverse biological activities, including antibiotic, antifungal, and antibacterial properties .
Mechanism of Action
Isofusidienol A is a chromone , a class of compounds known for their diverse biological activities. Despite its intriguing structure, the detailed mechanism of action of this compound is not well-studied. This article aims to provide a comprehensive overview of the potential mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.
Preparation Methods
Isofusidienol A can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthetic route typically involves the formation of the chromone core followed by the introduction of the oxepine ring. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product.
Chemical Reactions Analysis
Isofusidienol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Isofusidienol A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound exhibits significant biological activity, making it a subject of interest in studies related to antimicrobial and antifungal properties.
Medicine: Due to its antibiotic properties, this compound is being investigated for potential therapeutic applications. It may serve as a lead compound for the development of new antibiotics.
Comparison with Similar Compounds
Isofusidienol A can be compared with other chromone derivatives and oxepine-containing compounds. Similar compounds include:
Chromone-3-oxepines: These compounds share a similar core structure with this compound and exhibit comparable biological activities.
Oxazole derivatives: Oxazole derivatives are another class of heterocyclic compounds with significant biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWURVKGDGBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017786 | |
Record name | Isofusidienol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032392-18-9 | |
Record name | Isofusidienol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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